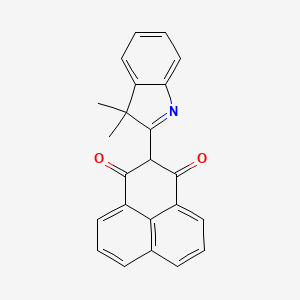
2-(3,3-Dimethyl-3H-indol-2-yl)-1H-phenalene-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,3-Dimethyl-3H-indol-2-yl)-1H-phenalene-1,3(2H)-dione is a complex organic compound that features both indole and phenalene structures
Preparation Methods
The synthesis of 2-(3,3-Dimethyl-3H-indol-2-yl)-1H-phenalene-1,3(2H)-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,3-dimethylindole with a phenalene derivative under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
2-(3,3-Dimethyl-3H-indol-2-yl)-1H-phenalene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.
Substitution: Electrophilic substitution reactions can occur on the indole ring, often using reagents such as halogens or nitrating agents. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
2-(3,3-Dimethyl-3H-indol-2-yl)-1H-phenalene-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Industry: It can be used in the production of dyes, pigments, and other materials with specialized properties.
Mechanism of Action
The mechanism of action of 2-(3,3-Dimethyl-3H-indol-2-yl)-1H-phenalene-1,3(2H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
2-(3,3-Dimethyl-3H-indol-2-yl)-1H-phenalene-1,3(2H)-dione can be compared with other similar compounds such as:
2,3,3-Trimethylindolenine: This compound shares the indole structure but lacks the phenalene moiety, resulting in different chemical and biological properties.
4-(3,3-Dimethyl-3H-indol-2-yl)-N,N-dimethylbenzenamine: Another related compound with a different substitution pattern, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its combined indole and phenalene structures, which confer distinct chemical properties and potential for diverse applications.
Biological Activity
2-(3,3-Dimethyl-3H-indol-2-yl)-1H-phenalene-1,3(2H)-dione, also known by its CAS number 71428072, is a compound of significant interest due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its antibacterial, antifungal, and cytotoxic properties, supported by data tables and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C23H17NO2
- Molecular Weight : 339.387 g/mol
- Density : 1.222 g/cm³
- Boiling Point : 419.1 °C at 760 mmHg
- LogP : 3.90490
Antibacterial Activity
Recent studies have demonstrated that this compound exhibits notable antibacterial activity against various strains of bacteria, particularly Gram-positive organisms.
Minimum Inhibitory Concentration (MIC) Results
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus ATCC 25923 | 3.90 |
| Methicillin-resistant Staphylococcus aureus (MRSA) ATCC 43300 | <1.00 |
| Staphylococcus epidermidis ATCC 12228 | 7.80 |
| Escherichia coli (Gram-negative) | Inactive |
These results indicate a strong efficacy against MRSA, a significant pathogen in clinical settings due to its resistance to multiple antibiotics .
Antifungal Activity
The compound also shows antifungal properties, particularly against Candida albicans.
Minimum Fungicidal Concentration (MFC) Results
| Fungal Strain | MFC (µg/mL) |
|---|---|
| Candida albicans | 7.80 |
The antifungal activity suggests potential therapeutic applications in treating fungal infections .
Cytotoxic Activity
The cytotoxic effects of the compound were evaluated across various cancer cell lines. The results indicated significant antiproliferative activity.
IC50 Values Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| A549 (lung cancer) | <10 |
| HeLa (cervical cancer) | <10 |
| MCF7 (breast cancer) | <10 |
The compound demonstrated preferential suppression of rapidly dividing cells compared to slower-growing non-tumor cells, indicating selective cytotoxicity .
Molecular docking studies suggest that the compound binds effectively to specific targets involved in bacterial and fungal growth inhibition. The interaction with long RSH proteins and mycobacterial synthetases indicates a mechanism that may disrupt essential cellular processes in pathogens .
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- Study on MRSA :
- Antifungal Evaluation :
Properties
CAS No. |
917918-53-7 |
|---|---|
Molecular Formula |
C23H17NO2 |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
2-(3,3-dimethylindol-2-yl)phenalene-1,3-dione |
InChI |
InChI=1S/C23H17NO2/c1-23(2)16-11-3-4-12-17(16)24-22(23)19-20(25)14-9-5-7-13-8-6-10-15(18(13)14)21(19)26/h3-12,19H,1-2H3 |
InChI Key |
FDWBRKXJXDCKEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2N=C1C3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















